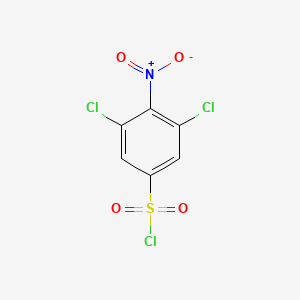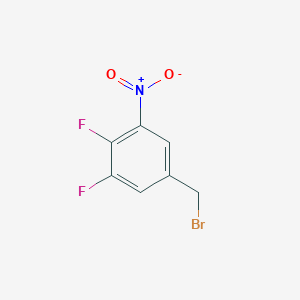
3,5-Difluoro-4-(trifluoromethoxy)benzonitrile
Overview
Description
3,5-Difluoro-4-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H2F5NO. It is characterized by the presence of two fluorine atoms and a trifluoromethoxy group attached to a benzonitrile core.
Preparation Methods
The synthesis of 3,5-Difluoro-4-(trifluoromethoxy)benzonitrile typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a benzonitrile core. One common method involves the reaction of 3,5-difluorobenzonitrile with a trifluoromethoxy reagent under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3,5-Difluoro-4-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethoxy groups.
Oxidation and Reduction: While specific oxidation and reduction reactions may not be well-documented, the presence of the nitrile group suggests potential reactivity under appropriate conditions.
Reagents and Conditions: Common reagents for substitution reactions include nucleophiles such as amines or thiols, often under basic conditions.
Scientific Research Applications
3,5-Difluoro-4-(trifluoromethoxy)benzonitrile has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceutical agents, particularly those requiring fluorinated aromatic compounds.
Agrochemicals: It is used in the development of agrochemicals, including herbicides and pesticides, due to its stability and bioactivity.
Material Science: The compound’s properties are explored in the development of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(trifluoromethoxy)benzonitrile depends on its application. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, through its fluorinated aromatic ring and nitrile group. The electron-withdrawing effects of the fluorine atoms and the trifluoromethoxy group can influence the compound’s binding affinity and reactivity .
Comparison with Similar Compounds
3,5-Difluoro-4-(trifluoromethoxy)benzonitrile can be compared with other fluorinated benzonitriles, such as:
4-(Trifluoromethyl)benzonitrile: Similar in structure but lacks the additional fluorine atoms, resulting in different reactivity and applications.
3-(Trifluoromethyl)benzonitrile: Another related compound with a trifluoromethyl group instead of a trifluoromethoxy group, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its combination of fluorine atoms and a trifluoromethoxy group, which imparts distinct chemical properties and potential for diverse applications.
Properties
IUPAC Name |
3,5-difluoro-4-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5NO/c9-5-1-4(3-14)2-6(10)7(5)15-8(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXCVRQBRMONGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)(F)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















